
4-Piperidinoaniline
Vue d'ensemble
Description
4-Piperidinoaniline is a compound with the molecular formula C11H16N2 . It has an average mass of 176.258 Da and a monoisotopic mass of 176.131348 Da . It is also known by other names such as 4-(1-Piperidino)aniline, 4-(1-Piperidinyl)aniline, and 4-(Piperidin-1-yl)aniline .
Synthesis Analysis
The synthesis of 4-Piperidinoaniline and its derivatives is a topic of interest in the field of organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 4-Piperidinoaniline consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 345.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Physical And Chemical Properties Analysis
4-Piperidinoaniline has several physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 345.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.9±3.0 kJ/mol and a flash point of 140.3±18.3 °C . The index of refraction is 1.590, and the molar refractivity is 55.3±0.3 cm3 .
Applications De Recherche Scientifique
Pharmaceutical Industry
4-Piperidinoaniline: is known for its applications in the pharmaceutical industry due to its piperidine and aniline functional groups . These groups are often involved in the synthesis of various pharmaceutical compounds.
Chemical Synthesis
Piperidine derivatives, including 4-Piperidinoaniline , are used in intra- and intermolecular reactions to form various compounds such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Quantum Chemical Simulation
Substituted piperidinoanilines have been studied using quantum chemical simulation to interpret data on proton signals in PMR spectra .
Polymer Synthesis
Related compounds, such as 4-piperidones, have been used in one-pot syntheses of novel high-molecular-weight polymers .
Safety and Hazards
4-Piperidinoaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mécanisme D'action
Target of Action
4-Piperidinoaniline is an organic compound characterized by its piperidine and aniline functional groups
Mode of Action
It is known that the compound is used as a building block in the synthesis of various pharmaceutical drugs, including antihistamines and local anesthetics . This suggests that it may interact with its targets to modulate their function, but the exact nature of these interactions is currently unknown.
Pharmacokinetics
For instance, its molecular weight of 176.26 suggests that it may be readily absorbed and distributed in the body . Its logP value of 2.90530 indicates a balance between hydrophilicity and lipophilicity, which could influence its distribution and bioavailability
Result of Action
It has been studied for its potential antitumor and antibacterial properties This suggests that it may have effects at the molecular and cellular levels, possibly through interactions with its targets
Propriétés
IUPAC Name |
4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOSOIXYPHKEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328722 | |
| Record name | 4-Piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinoaniline | |
CAS RN |
2359-60-6 | |
| Record name | 4-Piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Aminophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the lipophilicity of 4-piperidinoaniline (PA) contribute to the LD-targeting ability of the resulting carbon dots (CDs)?
A: 4-Piperidinoaniline (PA) is a lipophilic molecule, meaning it has an affinity for fats and oils. [] When PA is used as a precursor for synthesizing carbon dots (CDs), the resulting PA CDs inherit this lipophilic character. This allows the PA CDs to preferentially interact with and accumulate within lipid droplets (LDs) in cells. LDs are intracellular storage organelles for neutral lipids, and their targeting by PA CDs enables researchers to visualize and study LD dynamics in living cells. []
Q2: How does the Quantitative Structure-Activity Relationship (QSAR) model contribute to the design of LD-targeting CDs using 4-piperidinoaniline?
A: The QSAR model establishes a relationship between the structure of a molecule and its biological activity. [] In this research, the researchers used the octanol-water partition coefficient (LogP), a measure of lipophilicity, as a key parameter in their QSAR model. [] By modifying the structure of p-phenylenediamine, a hydrophilic molecule, to 4-piperidinoaniline, a more lipophilic molecule, the researchers were able to predict and subsequently confirm the enhanced LD-targeting ability of the resulting CDs. This demonstrates the power of QSAR in designing organelle-specific CDs for various biological applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

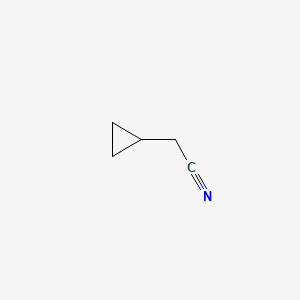
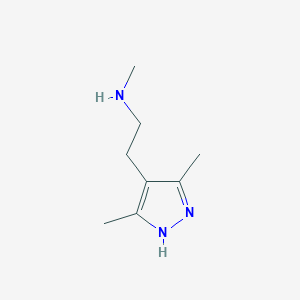
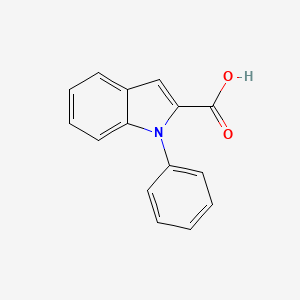
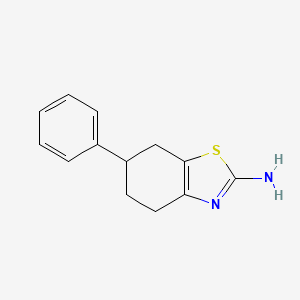
![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)


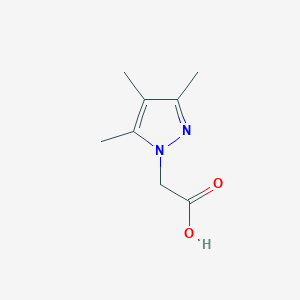
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

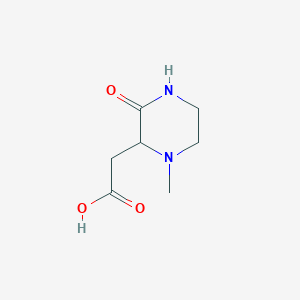
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)